3-(Diphenylmethyl)thietane
Description
Historical Development and Evolution of Small-Ring Sulfur Heterocycle Chemistry
The study of small-ring sulfur heterocycles has a rich history, with early investigations dating back to the late 19th and early 20th centuries. The synthesis of these strained ring systems was initially a significant challenge, often resulting in low yields. nih.gov Early methods for preparing thietanes, for instance, involved the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source. nih.gov Over the decades, advancements in synthetic methodologies have led to more efficient and versatile routes for the construction of these four-membered rings. nih.gov The development of photochemical methods, such as the Paternò-Büchi reaction involving thiocarbonyls, and various ring-expansion and contraction strategies have significantly expanded the accessibility and diversity of thietane (B1214591) derivatives. nih.govresearchgate.net This evolution has been driven by the unique reactivity and potential applications of these compounds in various scientific disciplines. researchgate.net
Fundamental Principles and Unique Characteristics of the Thietane Ring System
The thietane ring is a four-membered heterocycle containing one sulfur atom and three carbon atoms. Its structure is characterized by significant ring strain, which is a defining feature influencing its chemical behavior. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry. The C-S-C bond angle in thietane is considerably smaller than that of its acyclic counterparts, contributing to its propensity to undergo ring-opening reactions. rsc.org
The presence of the sulfur atom imparts unique properties to the thietane ring. Sulfur is more polarizable than carbon and can participate in various non-covalent interactions. Furthermore, the sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), and sulfone), which dramatically influences the ring's electronic properties, conformation, and reactivity. researchgate.net For instance, oxidation to the sulfone increases the ring's stability and alters its geometry. researchgate.net
Academic and Research Importance of Substituted Thietanes in Modern Organic Synthesis
Substituted thietanes are valuable building blocks in contemporary organic synthesis. nih.govresearchgate.net Their strained ring system can be strategically opened to introduce sulfur-containing functionalities into larger, more complex molecules. researchgate.net The ability to functionalize the thietane ring at various positions allows for the creation of a diverse array of molecular scaffolds. researchgate.net These derivatives serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govresearchgate.net The unique three-dimensional structure imparted by the thietane ring is of particular interest in medicinal chemistry for the design of novel bioactive compounds. nih.govbenthamdirect.com
Specific Research Context and Potential of 3-(Diphenylmethyl)thietane Derivatives
The compound this compound, also known by its IUPAC name 3-benzhydrylthietane, is a specific example of a substituted thietane. sigmaaldrich.com The introduction of the bulky diphenylmethyl (benzhydryl) group at the 3-position of the thietane ring is expected to have a significant impact on its conformational preferences and reactivity.
While dedicated research focusing solely on this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methods for preparing 3-substituted thietanes. One potential route involves the reaction of a suitable 1,3-dihalopropane derivative bearing a diphenylmethyl group with a sulfide source. nih.gov Another approach could be the functionalization of thietan-3-one.
The potential of this compound derivatives lies in their possible applications in medicinal chemistry and materials science. The diphenylmethyl moiety is a common structural motif in many biologically active compounds. Its combination with the thietane ring could lead to novel molecular architectures with interesting pharmacological profiles. nih.gov Furthermore, the steric bulk of the diphenylmethyl group could be exploited to control the stereochemical outcome of reactions involving the thietane ring or to influence the solid-state packing and physical properties of materials derived from this compound.
Table 1: Physicochemical Properties of Thietane
| Property | Value |
| Molecular Formula | C3H6S |
| Molar Mass | 74.14 g/mol |
| Boiling Point | 94-95 °C |
| Density | 1.028 g/cm³ |
| Appearance | Colorless liquid |
This table presents general properties of the parent thietane molecule.
Properties
IUPAC Name |
3-benzhydrylthietane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16S/c1-3-7-13(8-4-1)16(15-11-17-12-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYFWYHWSSJDTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300217 | |
| Record name | 3-(diphenylmethyl)thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93435-73-5 | |
| Record name | NSC135402 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(diphenylmethyl)thietane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80300217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 3 Diphenylmethyl Thietane and Analogous Thietanes
Overview of Established and Emerging Synthetic Strategies for Thietane (B1214591) Ring Construction
The construction of the thietane ring is a central topic in heterocyclic chemistry, with numerous methods having been developed over the years. nih.govbeilstein-journals.org These strategies can be broadly categorized into two main approaches: cyclization reactions and ring-structure modifications.
Cyclization strategies are the most traditional and widely employed methods. rsc.org They typically involve forming one or two sulfur-carbon bonds to close the four-membered ring. The most common of these is the intermolecular double nucleophilic displacement, or cyclic thioetherification, which involves reacting a 1,3-difunctionalized alkane with a sulfide (B99878) source. nih.govwikipedia.orgthieme-connect.de A related approach is the intramolecular nucleophilic cyclization of precursors that already contain both the sulfur nucleophile and a leaving group. nih.govbeilstein-journals.org
Another significant class of reactions for thietane synthesis is cycloadditions, particularly the photochemical [2+2] cycloaddition known as the Thia-Paternò–Büchi reaction. nih.govbeilstein-journals.org This method provides a direct route to the thietane core by reacting a thiocarbonyl compound with an alkene. nih.gov
Ring expansion strategies offer an alternative pathway, most notably through the expansion of three-membered sulfur heterocycles called thiiranes. nih.govbeilstein-journals.orgresearchgate.net These reactions leverage the ring strain of the thiirane (B1199164) to facilitate its conversion into the more stable thietane ring. researchgate.net Both nucleophilic and electrophilic ring expansion methods have been developed. beilstein-journals.orgresearchgate.net Emerging strategies continue to refine these approaches, for instance, by using visible-light photocatalysis to generate reactive intermediates under mild conditions. researchgate.netchemistryviews.org
Cyclization-Based Approaches to Thietanes
Cyclization reactions represent the cornerstone of thietane synthesis, providing reliable access to a wide array of substituted thietanes from linear precursors.
One of the oldest and most fundamental methods for constructing the thietane ring is the intermolecular reaction between a carbon chain with leaving groups at the 1 and 3 positions and a sulfide nucleophile. nih.govthieme-connect.de This reaction, often called cyclic thioetherification, typically uses precursors like 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols, which react with a sulfide salt, such as sodium sulfide. nih.govbeilstein-journals.org
The success of this method is often dependent on the substitution pattern of the precursor. It is highly effective for synthesizing 3-monosubstituted and 3,3-disubstituted thietanes. However, for precursors that would lead to more sterically hindered products, such as 2,2- or 2,4-disubstituted thietanes, the desired substitution reaction often faces competition from elimination side reactions. nih.govbeilstein-journals.org
Below are selected examples of this methodology.
| Starting Material | Reagent(s) | Product | Yield | Ref |
| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | Thietane-3,3-diyldimethanol | - | researchgate.net |
| 3,5-Dichloropentan-2-ol | K₂S | 1-(Thietan-2-yl)ethan-1-ol | - | nih.gov |
| 3,3-Bis(bromomethyl)-1-tosylazetidine | Na₂S, then Mg in MeOH | 1,6-Thiazaspiro[3.3]heptane | - | researchgate.net |
| [(3aR,6R,6aR)-6-(Benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d] nih.govresearchgate.netdioxole-5,5-diyl]bis(methylene) dimethanesulfonate | Na₂S in DMF | Glycothietane derivative | 76% | thieme-connect.de |
Data table based on reported synthetic procedures.
Intramolecular cyclization offers a powerful alternative for thietane synthesis, where a single molecule contains both the sulfur nucleophile (often a thiol or a protected form) and an electrophilic carbon with a leaving group. nih.govbeilstein-journals.org This approach avoids the need to control intermolecular reaction stoichiometry and can be highly efficient. The key precursors are often γ-mercaptoalkyl halides or sulfonates. nih.govrsc.org
A variety of methods exist to prepare these precursors. For example, 1,3-diols can be selectively functionalized to install a thiol equivalent at one end and a leaving group at the other, which then cyclizes upon treatment with a base. nih.govbeilstein-journals.org Another common strategy involves the nucleophilic ring-opening of three-membered heterocycles like epoxides or aziridines. nih.gov For instance, reacting a 2-(halomethyl)oxirane with a sulfur source like hydrogen sulfide or ammonium (B1175870) monothiocarbamates generates a γ-halo-β-hydroxyalkanethiol intermediate. nih.govbeilstein-journals.org This intermediate readily undergoes intramolecular SN2 cyclization to yield a thietan-3-ol. nih.govbeilstein-journals.org
The following table presents examples of intramolecular cyclizations leading to thietane rings.
| Precursor Type | Key Reaction Steps | Product | Ref |
| D-xylose-derived dimesylate | 1. Selective SN2 with KSAc on primary mesylate. 2. Intramolecular SN2 cyclization under basic conditions. | Thietane-fused sugar | nih.gov |
| 2-(Chloromethyl)oxirane | 1. Ring-opening with H₂S and Ba(OH)₂. 2. In situ intramolecular cyclization of the resulting γ-chloro-β-hydroxyalkanethiol. | Thietan-3-ol | nih.gov |
| γ-Mercaptoalkanol | Direct cyclization using Ph₃P(OEt)₂ as a reagent. | Spirothietane derivative | beilstein-journals.org |
| 1,3-Diol | 1. Reaction with dibenzoxazol-2-yl disulfide and phosphine. 2. Treatment with KH to induce cyclization. | Substituted thietane | nih.govbeilstein-journals.org |
Data table illustrating various intramolecular cyclization strategies.
The Thia-Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between a thiocarbonyl compound (such as a thione or thioaldehyde) and an alkene, providing a direct and atom-economical route to the thietane skeleton. nih.govbeilstein-journals.orgresearchgate.net The reaction is initiated by the photoexcitation of the thiocarbonyl compound to an electronically excited state (singlet or triplet), which then adds to the ground-state alkene. researchgate.netyoutube.com This process typically forms a 1,4-diradical intermediate that subsequently cyclizes to afford the four-membered thietane ring. researchgate.net
A significant challenge associated with this reaction is the inherent instability of many thiocarbonyl compounds, which has historically limited its synthetic utility. nih.govresearchgate.net To circumvent this issue, modern approaches focus on the in situ generation of the reactive thiocarbonyl species. A recent innovation involves a visible-light-mediated domino reaction where a stable pyrenacyl sulfide precursor undergoes a Norrish type II fragmentation to release the thiocarbonyl compound. nih.govresearchgate.netchemistryviews.org An elegant feature of this system is that a byproduct of the fragmentation, 1-acetylpyrene (B1266438), acts as the photocatalyst for the subsequent [2+2] cycloaddition. nih.govchemistryviews.org
Examples of the Thia-Paternò–Büchi reaction are outlined in the table below.
| Thiocarbonyl Source | Alkene Partner | Conditions | Product Type | Ref |
| Thiobenzophenone | Acrylonitrile | Hg lamp irradiation | Substituted thietane | researchgate.netacs.org |
| Pyrenacyl sulfides (in situ generation of thioaldehydes/thioketones) | Various electron-rich alkenes | Visible light (405 nm), 1-acetylpyrene (in situ photocatalyst) | Various unprecedented thietanes | nih.govresearchgate.netchemistryviews.org |
| Thiobenzophenone | Various olefins | Photochemical irradiation | Substituted thietanes | beilstein-journals.org |
Data table summarizing conditions and substrates for the Thia-Paternò–Büchi reaction.
Ring Expansion Strategies for Thietane Formation
Ring expansion reactions provide an alternative synthetic entry to thietanes, starting from smaller, more strained heterocyclic systems.
A prominent example of this strategy is the reaction of thiiranes with sulfur ylides. researchgate.netrsc.org Dimethyloxosulfonium methylide, typically generated in situ from trimethyloxosulfonium iodide and a strong base like sodium hydride, serves as the carbon-inserting nucleophile. researchgate.netrsc.org The mechanism involves the nucleophilic attack of the ylide on one of the thiirane's carbon atoms, leading to ring opening and the formation of a thiolate intermediate. This thiolate then undergoes a subsequent intramolecular cyclization via nucleophilic attack on the dimethyloxosulfonium moiety, resulting in the formation of the four-membered thietane ring and the expulsion of dimethyl sulfoxide (B87167). rsc.org
More recently, electrophilic carbenoid-induced ring expansions have also been developed. In this approach, rhodium carbenoids, generated from sulfonium (B1226848) acylmethylides, activate the thiirane towards nucleophilic ring-opening, which is followed by intramolecular cyclization to yield functionalized thietanes. acs.org
The following table provides examples of thietane synthesis via thiirane ring expansion.
| Thiirane Substrate | Reagent(s) | Key Intermediate | Product Type | Ref |
| Various thiiranes | Trimethyloxosulfonium iodide, NaH | Dimethyloxosulfonium methylide attacks thiirane, forming a thiolate | Substituted thietanes | researchgate.netresearchgate.netrsc.org |
| Various thiiranes | Dimethylsulfonium acylmethylides, Rhodium catalyst | Rhodium carbenoid activates thiirane | Functionalized thietanes | acs.org |
| Arylthiiranes | Phenoxyacetyl chloride, Triethylamine | Electrophilic ring expansion with ketene | Benzo[d]thiepin-2(1H)-ones (Note: leads to larger rings, but illustrates thiirane reactivity) | researchgate.net |
Data table illustrating reagents and outcomes for thiirane ring expansion.
Electrophilic Ring Expansion of Thiiranes
The ring expansion of thiiranes, or episulfides, presents a viable route to thietane derivatives. While nucleophilic ring expansions are more common, electrophilic pathways have also been explored. One such method involves the use of rhodium carbenoids generated from dimethylsulfonium acylmethylides. nih.govacs.org These electrophilic metallocarbenes react with the electron-rich sulfur atom of the thiirane. nih.gov This interaction initiates a ring-opening event, followed by an intramolecular cyclization to yield the functionalized thietane. acs.org The key to this transformation is the "Umpolung" or reversal of polarity of the ylide from a nucleophile to an electrophile through the action of the rhodium catalyst. acs.org This strategy provides an efficient means to prepare functionalized thietanes from readily accessible thiiranes. acs.org
Conversion from Oxygen-Containing Heterocycles (Oxiranes) via Nucleophilic Ring Opening
The conversion of oxiranes (epoxides) into thietanes is a well-established synthetic strategy that proceeds through a nucleophilic ring-opening and subsequent intramolecular cyclization. nih.govbeilstein-journals.org This transformation typically involves a two-step process where the oxirane is first opened by a sulfur nucleophile, followed by ring closure to form the thietane.
A common approach utilizes reagents like potassium thiocyanate (B1210189) (KSCN) or thiourea (B124793) (SC(NH₂)₂) to introduce the sulfur atom. msu.edu For instance, the reaction of an oxirane with a thiocyanate salt leads to the formation of a thiirane intermediate, which can then undergo further reactions. msu.edu
In a more direct route to thietanes, a bifunctional reagent is often employed. For example, the reaction of (chloromethyl)oxirane derivatives with hydrogen sulfide in the presence of a base like barium hydroxide (B78521) leads to thietane-3-ols. beilstein-journals.org The reaction proceeds via the nucleophilic attack of the hydrosulfide (B80085) anion on the less sterically hindered carbon of the oxirane ring, forming a mercaptoalkanolate. beilstein-journals.org A subsequent proton transfer and intramolecular nucleophilic displacement of the chloride by the newly formed thiolate affords the thietane ring. beilstein-journals.org
Another variation involves the use of a Mitsunobu reaction. For example, methyl 2,3-anhydro-α- and β-D-ribofuranosides can be converted to 3,5-anhydro-3-thiopentofuranosides, which contain a thietane ring. nih.govbeilstein-journals.org This is achieved by reaction with thiolacetic acid under Mitsunobu conditions, followed by hydrolysis and an intramolecular nucleophilic ring-opening of the oxirane by the generated thiolate. nih.govbeilstein-journals.org
The mechanism for the formation of thietane rings from oxiranes that have a vicinal (adjacent) leaving group involves a nucleophilic ring-opening, intramolecular transesterification, and finally, an intramolecular displacement to form the four-membered ring. nih.govbeilstein-journals.org
| Starting Material | Reagents | Product | Reference |
| (Chloromethyl)oxirane | H₂S, Ba(OH)₂ | Thietane-3-ol | beilstein-journals.org |
| Methyl 2,3-anhydro-α-D-ribofuranoside | 1. Thiolacetic acid, Mitsunobu conditions 2. Hydrolysis | 3,5-Anhydro-3-thiopentofuranoside | nih.govbeilstein-journals.org |
| Oxirane with vicinal leaving group | Sulfur nucleophile | Thietane derivative | nih.govbeilstein-journals.org |
Ring Expansion of Nitrogen-Containing Heterocycles (e.g., 1,3-Azathietanes)
The ring expansion of nitrogen-containing heterocycles, such as 1,3-azathietanes, offers a pathway to thietane derivatives. A notable example is the synthesis of 3-amino thietane through the ring expansion of 1,3-azathietane. researchgate.net This method is reported to proceed under mild conditions with high yields, providing a convenient route to this important building block. researchgate.net The mechanism of this ring expansion has been studied to provide insight into the synthetic pathway. researchgate.net
Advanced Catalytic Methods in Thietane Synthesis
Modern synthetic chemistry has seen the development of advanced catalytic methods that provide efficient and selective routes to complex molecules, including thietanes and their derivatives.
Transition Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Allylic Alkylation of Thietane 1,1-Dioxides)
Palladium catalysis has emerged as a powerful tool in organic synthesis. One notable application is the decarboxylative asymmetric allylic alkylation (DAAA) of thietane 1,1-dioxides. nih.govacs.org This reaction utilizes racemic starting materials and, through a palladium-catalyzed process, generates an α-sulfonyl tetrasubstituted stereogenic center with high enantioselectivity. nih.govacs.org The reaction is believed to proceed through linear enolate intermediates, and a palladium-mediated interconversion of these enolates is thought to be responsible for the high levels of enantioselectivity observed. acs.org The resulting enantioenriched thietane 1,1-dioxides are valuable building blocks for the synthesis of novel spirocycles with potential applications in medicinal chemistry. acs.orgresearchgate.net This methodology has been successfully scaled up, demonstrating its practical utility. acs.org
Lewis and Brønsted Acid-Catalyzed Transformations for Thietane Dioxides
Lewis and Brønsted acids can be employed to catalyze the synthesis of substituted thietane dioxides. A recent approach involves the generation of carbocations on the thietane dioxide ring, which are then trapped by various nucleophiles. nih.govacs.org This method allows for the divergent synthesis of 3,3-disubstituted thietane dioxide derivatives. nih.govacs.org The process typically starts with a thietanol dioxide, which is dehydrated in the presence of a catalytic amount of a Lewis acid (e.g., Ca²⁺, Fe³⁺) or a Brønsted acid to form a benzylic tertiary carbocation. nih.govacs.org This reactive intermediate can then be coupled with arenes, thiols, and alcohols to afford a range of functionalized thietane dioxides. nih.govacs.org The choice of catalyst and reaction conditions can influence the yield and selectivity of the transformation.
| Catalytic Method | Substrate | Catalyst | Product | Key Features | Reference |
| Palladium-Catalyzed DAAA | Racemic thietane 1,1-dioxides | Palladium complex | Enantioenriched α-sulfonyl tetrasubstituted thietane 1,1-dioxides | High enantioselectivity, formation of tetrasubstituted stereocenter | nih.govacs.org |
| Lewis/Brønsted Acid Catalysis | Thietanol dioxides | Lewis acids (Ca²⁺, Fe³⁺) or Brønsted acids | 3,3-Disubstituted thietane dioxides | Carbocation-mediated, divergent synthesis | nih.govacs.org |
Stereoselective Synthesis of Chiral Thietanes and 3-(Diphenylmethyl)thietane Enantiomers
The synthesis of chiral, non-racemic thietanes is of significant interest for applications in areas such as liquid crystals and medicinal chemistry. One approach to obtaining chiral thietanes involves the conversion of chiral oxiranes under Mitsunobu conditions. scispace.com This method allows for the transfer of stereochemical information from the starting epoxide to the resulting thietane.
A powerful strategy for accessing enantiomerically enriched compounds is through asymmetric catalysis. As previously discussed, the palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides provides a highly effective method for producing chiral thietane derivatives with excellent enantioselectivity. nih.govacs.orgresearchgate.net This enantioconvergent process starts from racemic precursors and, through a dynamic kinetic resolution of enolate intermediates, yields enantioenriched products. researchgate.net This approach is particularly valuable for creating α-sulfonyl stereogenic centers. acs.orgresearchgate.net The resulting chiral thietane 1,1-dioxides can serve as versatile building blocks for further synthetic transformations, including the synthesis of novel and complex spirocyclic structures. acs.org
One-Pot Synthetic Procedures for Substituted Thietanes
One-pot syntheses offer a streamlined and efficient approach to the construction of complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the time-consuming and often yield-reducing isolation of intermediates. researchgate.netthieme-connect.com This methodology is particularly advantageous in heterocyclic chemistry for its procedural simplicity, atom economy, and use of readily available starting materials. thieme-connect.com In the context of thietane synthesis, several one-pot procedures have been developed to create functionalized four-membered sulfur-containing rings. researchgate.netthieme-connect.com
A notable one-pot method involves the reaction of ammonium O,O-dialkyl phosphorodithioate (B1214789) with electron-deficient alkenes and aromatic aldehydes, mediated by sodium hydride in benzene (B151609) at room temperature. thieme-connect.com This approach yields functionalized thietanes with high stereoselectivity, favoring the trans isomer. thieme-connect.com The reaction is believed to proceed through a tandem sequence, and its utility has been demonstrated for a range of substrates. thieme-connect.com However, the scope is generally limited to electron-poor alkenes and aromatic aldehydes due to the basic reaction conditions. thieme-connect.com
The following table summarizes the results from a study on this one-pot synthesis of various thietane derivatives. thieme-connect.com The reaction involves an alkene, an aldehyde, and ammonium O,O-diethyl phosphorodithioate in the presence of sodium hydride.
| Alkene (R¹) | Aldehyde (Ar) | Product | Yield (%) | trans:cis Ratio |
| CN | Ph | 2-Cyano-4-phenylthietane | 92 | >99:1 |
| CN | 2-ClC₆H₄ | 2-Cyano-4-(2-chlorophenyl)thietane | 90 | >99:1 |
| CN | 3-O₂NC₆H₄ | 2-Cyano-4-(3-nitrophenyl)thietane | 89 | >99:1 |
| CN | 4-MeOC₆H₄ | 2-Cyano-4-(4-methoxyphenyl)thietane | 94 | >99:1 |
| CN | 4-ClC₆H₄ | 2-Cyano-4-(4-chlorophenyl)thietane | 91 | >99:1 |
| CN | 4-O₂NC₆H₄ | 2-Cyano-4-(4-nitrophenyl)thietane | 93 | >99:1 |
| CO₂Me | Ph | Methyl 4-phenylthietane-2-carboxylate | 90 | >99:1 |
| CO₂Me | 4-MeOC₆H₄ | Methyl 4-(4-methoxyphenyl)thietane-2-carboxylate | 91 | >99:1 |
| CO₂Me | 4-ClC₆H₄ | Methyl 4-(4-chlorophenyl)thietane-2-carboxylate | 88 | >99:1 |
Another example of a one-pot procedure is the synthesis of 3-aminothietane from allyl thiol and cyanamide. researchgate.net This reaction proceeds under mild conditions and provides a direct route to this important thietane derivative. researchgate.net Furthermore, tandem reactions featuring atom- and step-economic one-pot characteristics have been developed for the synthesis of other complex heterocyclic systems containing a thietane ring, such as areno[d]thiepinones, starting from arylthiiranes. researchgate.net These processes often involve a sequence of in situ generation of an intermediate, followed by a cascade of reactions to form the final product without the need for catalysts or additives. researchgate.net
The synthesis of thietane-3-ols from (1-chloromethyl)oxiranes and hydrogen sulfide in the presence of barium hydroxide also represents a straightforward approach to functionalized thietanes that can be considered a one-pot reaction. beilstein-journals.org This method was utilized in the synthesis of 3-aminothietane-3-carboxylic acid, a modulator of the N-methyl-D-aspartate (NMDA) receptor. beilstein-journals.org
The following table details the synthesis of various thietane-3-ol derivatives from the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates, which proceeds through the in situ generation of γ-halo-β-hydroxyalkanethiols. beilstein-journals.org
| Oxirane | Sulfur Nucleophile | Product | Yield (%) |
| 2-(Chloromethyl)oxirane | Ammonium monothiocarbamate | Thietan-3-ol | Good |
| 2-(Bromomethyl)oxirane | Ammonium monothiocarbamate | Thietan-3-ol | Good |
| 2-Ethyl-2-(chloromethyl)oxirane | Ammonium monothiocarbamate | 3-Ethylthietan-3-ol | 64 |
| 2-Butyl-2-(chloromethyl)oxirane | Ammonium monothiocarbamate | 3-Butylthietan-3-ol | 65 |
| 2-(Chloromethyl)-2-hexyl-oxirane | Ammonium monothiocarbamate | 3-Hexylthietan-3-ol | 68 |
| 2-(Chloromethyl)-2-octyl-oxirane | Ammonium monothiocarbamate | 3-Octylthietan-3-ol | 70 |
These one-pot methodologies highlight the advancements in synthetic strategies that allow for the efficient and often stereoselective preparation of a variety of substituted thietanes, which are valuable building blocks in organic synthesis and medicinal chemistry. thieme-connect.comnih.gov
Iii. Reaction Mechanisms and Reactivity Profiles of 3 Diphenylmethyl Thietane
Ring-Opening Reactions of the Strained Thietane (B1214591) Core
The four-membered thietane ring is susceptible to cleavage by a range of reagents, a process driven by the release of ring strain. scispace.com These reactions, particularly nucleophilic ring-opening, are fundamental to the synthetic utility of thietanes, allowing for the formation of linear sulfur-containing compounds. researchgate.netresearchgate.net
Thietanes can be opened by strong nucleophiles, such as organometallic reagents like butyllithium (B86547). magtech.com.cn The reaction involves the nucleophilic attack on one of the α-carbon atoms (C2 or C4) adjacent to the sulfur atom, leading to the cleavage of a carbon-sulfur bond. researchgate.netresearchgate.net This process generates a thiolate intermediate, which can be subsequently protonated or reacted with an electrophile. For 3-(Diphenylmethyl)thietane, the reaction with butyllithium would be expected to proceed via attack at either the C2 or C4 position, breaking the ring and forming a lithium thiolate. Subsequent workup would yield the corresponding thiol.
The general mechanism for nucleophilic ring-opening is depicted below:
Step 1: Nucleophilic Attack: The nucleophile (Nu⁻) attacks a carbon atom adjacent to the sulfur.
Step 2: C-S Bond Cleavage: The carbon-sulfur bond breaks, relieving ring strain and forming a thiolate anion.
Step 3: Protonation/Trapping: The resulting thiolate is typically protonated during aqueous workup to give the final thiol product.
| Reagent | Product Structure (Post-Workup) | Description |
| Butyllithium (BuLi) followed by H₂O | 4,4-Diphenyl-2-(mercaptomethyl)pentane | Ring-opening occurs via nucleophilic attack of the butyl anion at a sterically accessible α-carbon, followed by protonation of the resulting thiolate. |
In unsymmetrically substituted thietanes, the regioselectivity of the ring-opening is a critical consideration. researchgate.net For nucleophilic attacks, the reaction is generally governed by steric hindrance. researchgate.netresearchgate.net Nucleophiles preferentially attack the less substituted carbon atom adjacent to the sulfur. researchgate.netresearchgate.net In the case of this compound, both α-carbons (C2 and C4) are unsubstituted. However, the large diphenylmethyl group at the C3 position creates a puckered ring conformation that can sterically influence the trajectory of the incoming nucleophile, potentially favoring attack at the carbon atom that is less sterically encumbered by the bulky substituent.
Stereoselectivity would be observed if the reaction creates a new chiral center or if the starting thietane is chiral. The ring-opening typically proceeds with an inversion of configuration at the carbon atom being attacked, consistent with an Sₙ2 mechanism.
The pathway of thietane ring-opening is a balance between electronic and steric effects. researchgate.net
Steric Effects : As the primary factor in most nucleophilic ring-openings, steric hindrance directs the nucleophile to the least substituted α-carbon. researchgate.netresearchgate.net For this compound, the sheer size of the diphenylmethyl group is the dominant steric feature, influencing the accessibility of the C2 and C4 positions.
Electronic Effects : These effects become more significant in acid-catalyzed reactions or when substituents capable of stabilizing a positive charge are present on the ring. researchgate.netresearchgate.net For instance, an aryl group at the C2 position can stabilize a developing positive charge in the transition state, favoring attack at that more substituted carbon. researchgate.netresearchgate.net The diphenylmethyl group at C3 is not directly attached to the reaction centers (C2/C4), so its electronic influence on the regioselectivity of nucleophilic attack is secondary to its steric bulk.
Ring Expansion Transformations of Thietanes to Larger Heterocycles
Thietanes serve as synthetic precursors for larger sulfur-containing heterocycles through ring expansion reactions. researchgate.netresearchgate.net These transformations can yield five-membered (thiolanes/tetrahydrothiophenes), six-membered, or even larger heterocyclic systems. researchgate.net Common methods for ring expansion include reactions with carbenes or diazocompounds. researchgate.netscispace.com
For example, a rhodium-catalyzed reaction with a diazo compound can lead to the formation of a sulfonium (B1226848) ylide intermediate, which then rearranges to a five-membered thiolane derivative. researchgate.net In such a reaction, this compound would be expected to yield a substituted thiolane. Photochemical conditions can also be employed to achieve ring expansions to tetrahydrofuran (B95107) and thiolane heterocycles. scispace.comrsc.org
Oxidative Transformations of the Thietane Sulfur Atom
The sulfur atom in the thietane ring is readily oxidized to form sulfoxides (thietane 1-oxides) and sulfones (thietane 1,1-dioxides). tandfonline.comcdnsciencepub.com This transformation significantly alters the chemical and physical properties of the molecule.
The oxidation of thietanes is a common and predictable reaction. Controlled oxidation, often with one equivalent of an oxidizing agent like sodium metaperiodate or m-chloroperbenzoic acid (m-CPBA) at low temperatures, yields the corresponding thietane 1-oxide. chempedia.info The oxidation can result in cis or trans isomers relative to the substituents on the ring.
Further oxidation with a stronger oxidizing agent or an excess of the reagent, such as hydrogen peroxide in acetic acid or multiple equivalents of m-CPBA, leads to the formation of the highly stable thietane 1,1-dioxide. cdnsciencepub.comnih.govacs.org These sulfones are valuable building blocks in medicinal chemistry and organic synthesis. acs.orgbakhtiniada.ru
| Starting Material | Oxidizing Agent | Product | Product Class |
| This compound | m-CPBA (1 equiv.) | This compound 1-oxide | Sulfoxide (B87167) |
| This compound | m-CPBA (>2 equiv.) or H₂O₂/HOAc | This compound 1,1-dioxide | Sulfone |
Reactivity of Thietane 1,1-Dioxides in Coupling and Derivatization Reactions
Thietane 1,1-dioxides, the oxidized form of the thietane ring, serve as versatile building blocks in organic synthesis, particularly in coupling and derivatization reactions that construct complex molecular architectures. Their utility is significantly enhanced by the electron-withdrawing nature of the sulfone group, which acidifies the adjacent protons and enables a range of transformations.
A notable advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (Pd-DAAA) of thietane 1,1-dioxides. nih.govacs.org This method allows for the creation of α-sulfonyl tetrasubstituted stereogenic centers with high levels of enantioselectivity from racemic starting materials. nih.govresearchgate.net The process begins with the synthesis of precursors bearing ketone or ester substituents on the thietane 1,1-dioxide ring. acs.org The key transformation involves the reaction of these precursors with a palladium(0) catalyst. The proposed mechanism suggests the formation of a palladium-carboxylate ion pair, followed by a palladium-assisted decarboxylation step. acs.org This generates an E/Z enolate equilibrium that, through a carbon-bound palladium enolate intermediate, leads to the enantioenriched alkylated product. nih.govacs.org
The scope of this reaction is broad, tolerating various substituents. For instance, different phenyl aromatic ketones attached to the thietane 1,1-dioxide ring consistently yield products with high enantiomeric excess (ee), typically between 83-86%. acs.org The reaction also accommodates aromatic heterocycles like furyl and pyridyl groups, as well as bulky alkyl substituents such as adamantyl and tert-butyl, which can produce ee values exceeding 90%. acs.org These enantioenriched products are valuable intermediates, demonstrated by their further derivatization into novel, spirocyclic systems for applications in medicinal chemistry. nih.govresearchgate.net
Further derivatization strategies involve leveraging the stable thietane dioxide ring for subsequent reactions. Benzylic tertiary alcohols on the 3-position of the thietane dioxide ring can be coupled directly with arenes, thiols, and alcohols using catalytic Lewis or Brønsted acids. acs.org These reactions proceed via the formation of a carbocation on the four-membered ring, leading to the formation of new C–C, C–S, and C–O bonds. acs.org For example, alkylation with various aromatic and aliphatic thiols proceeds smoothly, and O-alkylation can be achieved with primary and benzylic alcohols under Brønsted acid catalysis. acs.org The high chemical stability of the thietane dioxide ring ensures it remains intact during these transformations, making it a reliable scaffold for building molecular diversity. acs.org
Table 1: Scope of Palladium-Catalyzed Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides Data sourced from research on the enantioconvergent palladium-catalyzed DAAA reaction of thietane 1,1-dioxides. acs.org
| Substituent (R) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | 18a | 87 | 86 |
| o-Toluoyl | 18b | 87 | 85 |
| p-Fluorophenyl | 18c | 85 | 83 |
| p-Bromophenyl | 18d | 89 | 85 |
| Furyl | 18h | 80 | 81 |
| Pyridyl | 18i | 65 | 72 |
| Adamantyl | 18o | 80 | 94 |
| tert-Butyl | 18p | 82 | 93 |
Reactions Involving the Diphenylmethyl Substituent
The diphenylmethyl group, also known as the benzhydryl group, attached to the thietane ring primarily functions as a bulky protecting group. Its specific reactivity is often centered on its cleavage under acidic conditions. This characteristic has been utilized in the synthesis of N-unsubstituted heterocyclic compounds, such as 5-substituted 3-nitro-1H-1,2,4-triazoles. researchgate.net
In these synthetic routes, the diphenylmethyl group serves to protect a nitrogen atom within the heterocyclic core, allowing for selective reactions at other positions. researchgate.net For example, it enables nucleophilic substitution of bromo or methylsulfonyl groups on the triazole ring without affecting the protected nitrogen. researchgate.net The removal of the diphenylmethyl protecting group is the key reaction involving this substituent. This deprotection is typically achieved through treatment with a strong acid, such as trifluoroacetic acid, which cleaves the carbon-nitrogen bond to release the free NH-heterocycle. researchgate.net The stability of the diphenylmethyl cation as a reaction intermediate facilitates this cleavage.
Application of the Thietane Moiety as a Protecting Group in Heterocyclic Chemistry
The thietane ring itself can be employed as a novel protecting group for NH functionalities within various heterocyclic systems. researchgate.net This strategy offers an alternative to more traditional protecting groups. The introduction of the thietanyl group is accomplished by the alkylation of an NH-heterocycle with 2-chloromethylthiirane. researchgate.net
The removal of this thietane-based protecting group involves a two-step process. researchgate.netosi.lv First, the sulfur atom in the thietane ring is oxidized to a thietane 1,1-dioxide. This oxidation is typically performed using hydrogen peroxide in acetic acid. researchgate.net The resulting electron-withdrawing sulfone group significantly alters the chemical properties of the ring, making it susceptible to cleavage. The second step is the removal of the dioxothietanyl group, which is achieved by treating the compound with a base, such as sodium ethoxide. osi.lv This base-mediated elimination liberates the protected NH functionality, completing the deprotection sequence. researchgate.net This method has been successfully applied in the synthesis of various substituted 1,2,4-triazoles. researchgate.netosi.lv
Coordination Chemistry of Thietane Ligands in Metal Complexes, including Ring Opening and Cyclooligomerization
Thietanes, including substituted variants like this compound, can function as effective ligands in coordination chemistry, binding to transition metal centers through the lone pairs of electrons on the sulfur atom. scispace.comosti.gov Unlike the more strained three-membered thiiranes, thietanes are stable enough to form isolable metal complexes. osti.gov They can coordinate to a single metal atom in a terminal fashion or act as a bridging ligand between two metal atoms. scispace.comacs.org
The coordination of a thietane ligand to a metal cluster, such as a polynuclear metal carbonyl complex, activates the strained four-membered ring. scispace.comosti.gov This activation makes the thietane ring susceptible to transformations that would not readily occur with the free ligand, most notably ring-opening reactions. acs.orgacs.org Nucleophilic attack on a carbon atom adjacent to the sulfur is facilitated in the coordinated ligand. For instance, the reaction of a bridging thietane ligand in a triosmium cluster with nucleophiles leads to the cleavage of a carbon-sulfur bond, opening the ring to form a thiolato ligand. osti.gov
This ring-opening reactivity is the basis for the catalytic cyclooligomerization of thietanes. scispace.comsc.edu Metal carbonyl complexes, such as those of rhenium and tungsten, can catalyze the ring-opening of thietane and its subsequent oligomerization to form polythioether macrocycles. sc.eduacs.org In this process, the metal center promotes the initial C-S bond cleavage, and the resulting open-chain species can then react with other thietane molecules, leading to the formation of larger macrocyclic structures like 1,5,9-trithiacyclododecane. acs.org The specific products and efficiency of the cyclooligomerization can be influenced by substituents on the thietane ring. For example, placing methyl groups at the 3-position can block certain transformation pathways observed with the unsubstituted thietane ligand. acs.org
Iv. Theoretical and Computational Investigations of 3 Diphenylmethyl Thietane
Quantum Chemical Studies on Thietane (B1214591) Ring Strain and Stability
The four-membered thietane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from ideal tetrahedral or trigonal planar geometries. This inherent strain is a key determinant of the molecule's stability and reactivity. Quantum chemical calculations are instrumental in quantifying this strain and understanding how substituents modulate it.
While specific computational studies on 3-(Diphenylmethyl)thietane are not extensively available in the public domain, the behavior of the parent thietane molecule has been well-characterized through high-level ab initio and Density Functional Theory (DFT) calculations. These studies reveal that the thietane ring is not planar but exists in a puckered conformation to alleviate some of the torsional strain. The puckering is described by a double-well potential energy surface, with an energy barrier to inversion between the two equivalent puckered conformations. For the unsubstituted thietane cation, the ring puckering angle has been calculated to be 18.2°, with a small interconversion barrier of 48.0 cm⁻¹ researchgate.net. This suggests a more planar conformation for the cation compared to the neutral species, which has a calculated puckering angle of 26° and a higher inversion barrier of 274 cm⁻¹ researchgate.net.
The geometry of the thietane ring is significantly distorted from that of an acyclic thioether due to ring strain. In the parent thietane, the internal bond angles are compressed relative to their ideal values. The introduction of the diphenylmethyl group at the 3-position would introduce significant steric interactions, further influencing the bond angles and dihedral angles of the thietane ring.
Interactive Table: Calculated Geometrical Parameters for Thietane and Analogues
| Parameter | Thietane (Neutral, S₀ State) | Thietane Cation (D₀ State) | Expected Trend for this compound |
|---|---|---|---|
| Puckering Angle | 26° researchgate.net | 18.2° researchgate.net | Likely altered due to steric hindrance |
| Inversion Barrier | 274 cm⁻¹ researchgate.net | 48.0 cm⁻¹ researchgate.net | Potentially higher due to steric interactions |
| C-S Bond Length | ~1.84 Å | - | Minor changes expected |
| C-C Bond Length | ~1.55 Å | - | Minor changes expected |
| ∠CSC Bond Angle | ~78° | - | Minor changes expected |
| ∠CCC Bond Angle (at C3) | ~95° | - | Likely to be distorted |
Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. This provides a detailed understanding of reaction mechanisms, including those involving ring opening and expansion of thietanes.
Thietanes can undergo a variety of ring-opening and ring-expansion reactions, driven by the release of ring strain. Transition state theory can be employed to calculate the rates of these reactions. Computational methods can locate the transition state structures and determine their energies, providing insight into the feasibility of different reaction pathways. For instance, in the presence of Lewis acids, the electronic effect of substituents can significantly impact the regioselectivity of ring-opening reactions of thietanes ox.ac.uk. The phenyl groups of the diphenylmethyl substituent would be expected to stabilize any carbocationic intermediates that may form during such reactions, thereby influencing the reaction mechanism and energetics.
Many reactions of substituted thietanes can lead to multiple regioisomeric or stereoisomeric products. Computational modeling can predict the preferred outcome by comparing the activation energies of the different possible reaction pathways. For example, in nucleophilic ring-opening reactions, the regioselectivity is often governed by a combination of steric and electronic factors. The bulky diphenylmethyl group would be expected to exert a strong steric influence, directing incoming nucleophiles to the less hindered carbon atoms of the thietane ring. However, the electronic effects of the aryl groups could also play a role in stabilizing transition states, leading to a more complex regiochemical outcome. Computational tools for predicting site- and regioselectivity are becoming increasingly sophisticated, with some models leveraging machine learning trained on large datasets of chemical reactions nih.govsemanticscholar.orgnih.govrsc.org.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound determines its reactivity towards various reagents. DFT calculations can provide a wealth of information about the electronic properties of a molecule, including the energies and distributions of its frontier molecular orbitals (HOMO and LUMO) and various reactivity descriptors.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity. The presence of the diphenylmethyl group, with its extended π-system, is expected to influence the energies of the frontier orbitals of the thietane ring.
Reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. The Fukui function is another useful descriptor that can identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. For sulfur-containing heterocycles, the sulfur atom is often a key site of reactivity, and these descriptors can help to quantify its role in the chemical behavior of this compound.
Interactive Table: Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Significance | Expected Influence of Diphenylmethyl Group |
|---|---|---|---|
| Chemical Potential (μ) | -(I+A)/2 | Tendency of electrons to escape | Likely to be altered by the electron-donating/withdrawing nature of the substituent |
| Hardness (η) | (I-A)/2 | Resistance to change in electron distribution | Influenced by the HOMO-LUMO gap |
| Softness (S) | 1/(2η) | Reciprocal of hardness | Higher softness indicates higher reactivity |
| Electrophilicity Index (ω) | μ²/ (2η) | Global electrophilic nature | Will depend on changes in μ and η |
| Fukui Function (f(r)) | [∂ρ(r)/∂N]ᵥ₍ᵣ₎ | Identifies local reactive sites | Will highlight the reactivity of specific atoms in the molecule |
(I = Ionization Potential, A = Electron Affinity)
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgmasterorganicchemistry.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.comyoutube.com Conversely, the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govnih.gov
For this compound, the HOMO is expected to have significant electron density localized on the sulfur atom, owing to its lone pairs of electrons, and across the π-systems of the two phenyl rings. These regions represent the most probable sites for attack by electrophiles. The LUMO is likely distributed over the antibonding orbitals of the diphenylmethyl group and the thietane ring. Computational analysis would provide precise energy values and visualizations of these orbitals.
Table 1: Illustrative Frontier Molecular Orbital Properties The following data are hypothetical examples of what a computational analysis might yield, as specific experimental or calculated values for this compound are not readily available in published literature.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. Related to ionization potential. |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital. Related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 5.3 | Energy difference between LUMO and HOMO. Indicates chemical reactivity. |
Charge Distribution and Electrostatic Potential Maps
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the total electron density of a molecule, providing a guide to its charge distribution. nih.gov These maps are invaluable for predicting how a molecule will interact with other charged species. The different colors on an MEP map represent varying electrostatic potentials; red indicates regions of high electron density and negative potential (nucleophilic sites), while blue signifies areas of low electron density and positive potential (electrophilic sites). researchgate.net Green and yellow areas represent intermediate potential.
In the case of this compound, an MEP map would likely show a region of strong negative potential (red) around the sulfur atom due to its two lone pairs of electrons. The π-electron clouds of the aromatic phenyl rings would also exhibit negative potential. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms of the molecule. This analysis helps identify the sites most susceptible to nucleophilic and electrophilic attack.
Proton Affinities and Nucleophilicity/Electrophilicity Prediction
Proton affinity (PA) is a measure of a molecule's gas-phase basicity and is defined as the negative of the enthalpy change for the protonation reaction in the gas phase. nih.gov A higher proton affinity indicates a stronger base. For this compound, theoretical calculations could predict the most likely site of protonation. Given the charge distribution discussed above, the sulfur atom, with its high electron density, is the most probable protonation site.
Nucleophilicity is the ability of a chemical species to donate an electron pair to an electrophile to form a chemical bond. masterorganicchemistry.com The sulfhydryl thiolate is known to be a highly reactive soft nucleophile. nih.gov In this compound, the sulfur atom is a strong nucleophilic center. The electron-rich phenyl rings can also act as nucleophiles in certain reactions.
Electrophilicity refers to the ability to accept an electron pair. The LUMO's properties and regions of positive electrostatic potential are key predictors of electrophilic sites. youtube.com In this compound, the carbon atoms bonded to the electronegative sulfur atom could serve as electrophilic centers, susceptible to attack by nucleophiles.
Table 2: Predicted Reactivity Centers of this compound
| Reactivity Type | Predicted Molecular Site | Governing Factor |
|---|---|---|
| Nucleophilic | Sulfur Atom | High electron density from lone pairs (HOMO contribution). |
| Nucleophilic | Phenyl Rings | Delocalized π-electron system. |
| Electrophilic | Carbon atoms adjacent to sulfur | Inductive effect from the electronegative sulfur atom (LUMO contribution). |
| Basicity (Protonation) | Sulfur Atom | High proton affinity due to lone pair availability. |
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. rsc.orgmdpi.com These simulations provide detailed information about the conformational flexibility and preferred spatial arrangements of a molecule. chemistrysteps.com
The thietane ring, being a four-membered heterocycle, is inherently strained and not planar. eurekaselect.com It adopts a puckered conformation to alleviate some of this strain. The presence of a bulky diphenylmethyl substituent at the C3 position would create significant steric interactions that influence the degree of ring puckering and the energetic barrier to ring inversion.
MD simulations of this compound could map its potential energy surface, identifying the most stable conformations and the transition states between them. Such studies would reveal how the large diphenylmethyl group rotates and how its orientation affects the puckering of the thietane ring. This dynamic information is crucial for understanding how the molecule's three-dimensional shape might influence its interactions with other molecules, such as in a biological system.
V. Spectroscopic Characterization Methodologies in Thietane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of thietane (B1214591) derivatives in solution. researchgate.nethyphadiscovery.comethernet.edu.etnih.gov By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can map out the proton and carbon frameworks of a molecule.
In the case of 3-(Diphenylmethyl)thietane, ¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the thietane ring and the diphenylmethyl group. The methylene (B1212753) protons on the thietane ring (at C2 and C4) typically appear as complex multiplets due to spin-spin coupling with each other and with the proton at C3. The methine proton at the C3 position, attached to the diphenylmethyl group, would also show a characteristic chemical shift. The aromatic protons of the two phenyl rings would likely appear in the downfield region (typically δ 7.0-7.5 ppm), while the benzylic proton of the diphenylmethyl moiety would have a distinct signal. googleapis.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. acs.org Each unique carbon atom in this compound would produce a separate signal. The chemical shifts of the thietane ring carbons are influenced by the sulfur atom and the substituent. The carbons of the diphenylmethyl group, including the two distinct phenyl rings and the methine carbon, would also be identifiable.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign these signals and confirm the connectivity between different parts of the molecule. hyphadiscovery.com
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| Thietane Ring | ¹H | 2.5 - 4.0 | Methylene (CH₂) and methine (CH) protons on the four-membered ring. |
| ¹³C | 20 - 50 | Carbons of the thietane ring. nih.gov | |
| Diphenylmethyl Group | ¹H | ~4.0 - 5.0 (methine), 7.0 - 7.5 (aromatic) | Benzylic proton and aromatic protons. googleapis.com |
| ¹³C | ~50 - 60 (methine), 125 - 145 (aromatic) | Benzylic carbon and aromatic carbons. |
Infrared (IR) Spectroscopy for Identification of Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. stfc.ac.ukpressbooks.publibretexts.orglibretexts.org For this compound, the IR spectrum would display characteristic absorption bands corresponding to its constituent parts.
The key functional groups and their expected vibrational frequencies are:
C-H Stretching: Aliphatic C-H stretching from the thietane ring and the diphenylmethyl methine would appear in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the phenyl rings would be observed slightly above 3000 cm⁻¹. libretexts.orglibretexts.org
C=C Stretching: The aromatic rings would exhibit characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org
C-S Stretching: The C-S bond within the thietane ring gives rise to absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, although these can sometimes be weak.
Ring Vibrations: The thietane ring itself has specific vibrational modes, including ring puckering, which can be observed in the far-IR region. ebi.ac.uk
In derivatives of thietane, such as thietane 1,1-dioxides, strong characteristic absorptions for the sulfone group (S=O) would be prominent around 1110-1140 cm⁻¹ and 1290-1300 cm⁻¹. cdnsciencepub.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Alkyl C-H | 2850 - 3000 | Strong |
| C=C Stretch (In-ring) | Aromatic Ring | 1450 - 1600 | Medium to Weak |
| C-S Stretch | Thietane Ring | 600 - 800 | Weak to Medium |
Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. libretexts.orgchemguide.co.uktutorchase.com
For this compound, the molecular ion peak (M⁺) would provide its exact molecular mass. The fragmentation pattern, which results from the breakup of the energetically unstable molecular ion, offers valuable structural clues. chemguide.co.uk Common fragmentation pathways for thietanes can involve the cleavage of the four-membered ring or the loss of substituents. A prominent fragment would likely correspond to the stable diphenylmethyl cation.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. acs.orgpsu.edu This precision allows for the determination of the elemental composition of a molecule and its fragments. For this compound, HRMS would be used to confirm its molecular formula (C₁₆H₁₆S) by distinguishing it from other potential compounds with the same nominal mass. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for analyzing complex mixtures, allowing for the separation of individual components before they are introduced into the mass spectrometer for identification. researchgate.netdntb.gov.ua In the context of thietane research, GC-MS can be used to identify thietane derivatives in reaction mixtures or natural extracts. researchgate.net The retention time from the GC provides one layer of identification, while the mass spectrum provides definitive structural information.
Table 3: Potential Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Notes |
|---|---|---|
| 240 | [C₁₆H₁₆S]⁺ | Molecular Ion (M⁺) |
| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation (loss of C₃H₅S) |
| 74 | [C₃H₆S]⁺ | Thietane radical cation (loss of diphenylmethane) |
X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing
X-ray diffraction analysis, performed on a single crystal of a compound, is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique provides detailed information on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. nih.gov
For thietane derivatives, X-ray crystallography is crucial for characterizing the geometry of the four-membered ring, which is typically puckered rather than planar. acs.orgthieme-connect.de The degree of puckering can be influenced by the nature and stereochemistry of the substituents. eco-vector.comacs.org For this compound, an X-ray crystal structure would precisely define the puckering angle of the thietane ring and the orientation of the bulky diphenylmethyl substituent relative to the ring. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions.
Advanced Spectroscopic Techniques for Gas Phase Studies (e.g., VUV-MATI for Cationic Species)
To understand the intrinsic properties of molecules free from solvent effects, gas-phase studies are employed. Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a high-resolution technique used to study the vibrational spectra of cations in the gas phase. nih.govacs.orgresearchgate.netsigmaaldrich.com
In studies on the parent thietane molecule, VUV-MATI has been used to measure the high-resolution vibrational spectra of the thietane cation. ebi.ac.uknih.gov These studies have focused on the low-frequency ring-puckering vibrational mode. acs.org The results show that upon ionization (removal of a non-bonding electron from the sulfur atom), the thietane ring becomes significantly more planar. nih.govacs.org The barrier to ring inversion is substantially lower in the cation (e.g., ~48.0 cm⁻¹) compared to the neutral molecule (e.g., ~274 cm⁻¹). ebi.ac.uknih.gov This technique provides fundamental insights into how the molecular conformation changes upon ionization. acs.org
Vi. Advanced Applications and Research Directions for 3 Diphenylmethyl Thietane
Integration of Thietane (B1214591) Scaffolds in Advanced Materials Science
The incorporation of thietane units, such as 3-(Diphenylmethyl)thietane, into larger molecular frameworks offers a pathway to novel materials with tailored properties. The sulfur atom and the specific substituent at the 3-position play crucial roles in determining the characteristics of the resulting materials.
Design of Novel Polymers and Oligomers with Specific Mechanical or Chemical Properties
The ring-opening polymerization (ROP) of thietane and its derivatives is a well-established method for the synthesis of polythioethers. These polymers are known for their distinct properties, which can be finely tuned by the nature of the substituents on the thietane ring. While specific research on the polymerization of this compound is not extensively documented, general principles derived from the study of other substituted thietanes and polymers with bulky side groups can be applied.
The presence of the bulky diphenylmethyl group is anticipated to have a significant impact on the properties of the resulting polymer. For instance, bulky side groups are known to affect the glass transition temperature (Tg) and mechanical properties of polymers. The introduction of large, aromatic pendent groups can increase the rigidity of the polymer backbone, leading to a higher Tg and altered mechanical strength nih.govnih.govclemson.edu.
The polymerization of 3-substituted cyclooctenes has demonstrated that the size and nature of the substituent can influence the regio- and stereoselectivity of the ring-opening metathesis polymerization (ROMP), which in turn affects the properties of the resulting polymer nih.govelsevierpure.comresearchgate.net. By analogy, the diphenylmethyl group in this compound would likely influence the tacticity and crystallinity of the polythioether, thereby impacting its mechanical characteristics.
Furthermore, polythioethers derived from thietanes are noted for their high refractive indices, a valuable property for optical applications nih.gov. The incorporation of the highly polarizable diphenylmethyl groups could potentially enhance this property further.
Table 1: Anticipated Influence of the Diphenylmethyl Group on Polythioether Properties
| Property | Expected Influence of Diphenylmethyl Group | Rationale |
| Glass Transition Temperature (Tg) | Increase | Increased chain rigidity due to bulky aromatic groups. |
| Mechanical Strength | Potential for enhancement | Interchain interactions and packing influenced by bulky groups. |
| Solubility | Modified | The hydrophobic nature of the diphenylmethyl group would decrease solubility in polar solvents. |
| Refractive Index | Potential for enhancement | Increased polarizability from the two phenyl rings. |
| Crystallinity | Likely reduced | Steric hindrance from the bulky group may disrupt chain packing. |
Detailed research findings on the polymerization of this compound and the characterization of the resulting polymers are needed to validate these expected trends.
Exploration in Energy Storage Applications (e.g., Organosulfur Compounds in Lithium-Sulfur Batteries)
Lithium-sulfur (Li-S) batteries are considered a promising next-generation energy storage technology due to their high theoretical energy density rsc.orgresearchgate.net. However, they face challenges such as the "shuttle effect" of polysulfides and the insulating nature of sulfur rsc.org. Organosulfur compounds have emerged as a potential solution to these issues by enabling the design of cathode materials with improved electrochemical performance rsc.orgresearchgate.net.
While direct application of this compound in Li-S batteries has not been reported, the thietane scaffold represents a source of organosulfur structures that could be explored in this context. The electrochemical behavior of organosulfur compounds is highly dependent on their molecular structure rsc.orgresearchgate.netnih.gov. The cleavage and formation of sulfur-sulfur or carbon-sulfur bonds during the charge-discharge cycle are central to their function as cathode materials.
Thietane-based molecules or polymers could potentially offer several advantages:
Controlled Sulfur Chemistry: By incorporating sulfur within a stable heterocyclic ring, the dissolution of polysulfides into the electrolyte could be mitigated.
Tunable Redox Potential: The diphenylmethyl substituent, with its electronic properties, could influence the redox potential of the sulfur center.
Improved Stability: The covalent bonding of sulfur within an organic framework can help to buffer the volume changes that occur during the lithiation and delithiation of sulfur.
Some heterocyclic compounds have been explored as components of electrolytes in Li-S batteries to improve the stability of the lithium metal anode google.com. Thietane derivatives could potentially serve a similar role as electrolyte additives. Further research is necessary to synthesize and evaluate the electrochemical performance of thietane-based materials for Li-S battery applications.
Development of Liquid Crystalline Materials Incorporating Chiral Thietanes
Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals. The introduction of chirality into a nematic liquid crystal phase leads to the formation of a cholesteric (or chiral nematic) phase, which exhibits unique optical properties such as selective reflection of light beilstein-journals.org. This is typically achieved by doping a nematic host with a chiral molecule.
The ability of a chiral dopant to induce a helical superstructure in a nematic phase is quantified by its helical twisting power (HTP) beilstein-journals.orgcmu.eduresearchgate.netrsc.orgresearchgate.net. The HTP is highly dependent on the molecular structure of the chiral dopant nih.gov. Axially chiral molecules and those with stereogenic centers that contribute to a high degree of molecular asymmetry often exhibit high HTP values acs.orgresearchgate.netrsc.org.
While there is no specific literature on the use of chiral derivatives of this compound as liquid crystal dopants, sulfur-containing chiral molecules have been investigated in this capacity. For example, derivatives of menthothiophene have been studied as chiral dopants researchgate.net. The stereogenic sulfur atom in sulfoxides has also been shown to induce chirality in nematic solvents acs.org.
A chiral derivative of this compound, where the chirality could be introduced at the 3-position or by creating a chiral center elsewhere in the molecule, could potentially function as an effective chiral dopant. The rigid thietane ring and the bulky, anisotropic diphenylmethyl group could contribute to efficient chirality transfer to the liquid crystal host.
Table 2: Key Molecular Features for High Helical Twisting Power (HTP) and their Potential in Chiral Thietane Derivatives
| Molecular Feature | Importance for High HTP | Potential in Chiral this compound Derivatives |
| Molecular Chirality | Essential for inducing a helical structure. | Can be introduced at the C3-position or other parts of the molecule. |
| Molecular Shape Anisotropy | Elongated, rigid structures often lead to better alignment with the LC host. | The diphenylmethyl group provides significant bulk and anisotropy. |
| Intermolecular Interactions | Strong interactions with the LC host facilitate chirality transfer. | Aromatic rings can engage in π-π stacking with aromatic LC hosts. |
The synthesis of chiral derivatives of this compound and the subsequent measurement of their HTP in various nematic hosts would be a valuable direction for future research.
This compound as a Versatile Building Block in Complex Organic Molecule Synthesis
The strained four-membered ring of thietane makes it a reactive intermediate that can be utilized in the construction of more complex molecular architectures. The diphenylmethyl substituent can serve to direct reactions or to impart specific properties to the final product.
Construction of Spirocyclic Systems
Spirocycles, compounds containing two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. The synthesis of spirothietanes has been achieved through various methods, including intramolecular cyclization and photochemical [2+2] cycloadditions nih.govbeilstein-journals.org.
While the direct use of this compound for the construction of spirocyclic systems is not well-documented, its derivatives could serve as valuable precursors. For instance, functionalization of the thietane ring or the diphenylmethyl group could provide handles for subsequent cyclization reactions.
One potential strategy could involve the synthesis of a derivative of this compound bearing a reactive functional group that can undergo an intramolecular reaction to form a second ring spiro-fused at the 3-position. For example, a derivative with a nucleophilic side chain could be induced to attack an electrophilic center, or vice versa. The synthesis of 3,3-disubstituted thietane dioxides has been demonstrated starting from thietan-3-one, showcasing the feasibility of introducing a second substituent at the 3-position which is a key step in forming a spirocenter nih.gov.
Multi-component reactions are also a powerful tool for the synthesis of spiro-heterocycles, often starting from simple precursors like isatins nih.govresearchgate.net. It is conceivable that a derivative of this compound could be designed to participate in such a reaction, leading to the formation of a novel spirocyclic system.
Synthesis of Sulfur-Containing Macrocycles (e.g., Polythioether Macrocycles)
Sulfur-containing macrocycles, such as thiacrown ethers, are of interest for their ability to coordinate with metal ions and for their applications in supramolecular chemistry. The catalytic macrocyclization of thietanes using metal carbonyl complexes has been shown to be an effective method for the synthesis of polythioether macrocycles acs.org.
This reaction proceeds through the controlled ring-opening and oligomerization of the thietane monomer. It is highly probable that this compound could serve as a substrate in such a reaction. The bulky diphenylmethyl group would likely influence the size of the resulting macrocycle due to steric hindrance, potentially favoring the formation of smaller macrocycles over larger ones or polymers.
Table 3: Potential Metal Catalysts for the Macrocyclization of Thietanes
| Metal Carbonyl Complex | Potential for Macrocyclization | Reference |
| Tungsten Carbonyls (e.g., W(CO)6) | Have been used for transformations of thietanes. | acs.org |
| Rhenium Carbonyls | Have shown success in the synthesis of thiacrowns from thietane. | acs.org |
| Osmium Carbonyls | Have been shown to react with thietanes to form ring-opened oligomers. | acs.org |
The synthesis of macrocycles from this compound would lead to novel host molecules with a hydrophobic cavity defined by the diphenylmethyl groups, which could have interesting applications in host-guest chemistry.
Future Research Trajectories and Unexplored Reactivity of the this compound Moiety
The exploration of this compound's full potential is still in its nascent stages. Several promising research trajectories can be envisioned, focusing on leveraging the interplay between the strained thietane ring and the diphenylmethyl substituent.
Unexplored Reactivity:
Photochemical Reactions: The diphenylmethyl group is a well-known chromophore. Future studies could investigate the photochemical behavior of this compound. Irradiation with UV light could lead to interesting and potentially useful transformations, such as intramolecular cycloadditions, ring expansions, or fragmentations that are not observed in simpler thietanes. The stability of the diphenylmethyl radical could play a crucial role in directing the pathways of such reactions.
Oxidative and Reductive Ring Opening: While the ring-opening of thietanes is a known process, the influence of the diphenylmethyl group on the regioselectivity and stereoselectivity of these reactions is an unexplored area. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, followed by thermal or chemical cleavage, could lead to novel acyclic compounds with defined stereochemistry. Conversely, reductive cleavage of the C-S bonds in the presence of various reagents could provide access to functionalized thiols.
Catalytic Transformations: The sulfur atom in the thietane ring possesses a lone pair of electrons, suggesting potential applications in catalysis. Research could be directed towards the use of this compound and its derivatives as ligands for transition metals. The steric bulk of the diphenylmethyl group could influence the coordination geometry and catalytic activity of the resulting metal complexes, potentially leading to novel catalysts for asymmetric synthesis or polymerization.
Future Research Directions:
| Research Area | Focus of Investigation | Potential Outcomes |
| Polymer Chemistry | Ring-opening polymerization (ROP) of this compound. | Synthesis of novel sulfur-containing polymers with high refractive indices, unique thermal properties, and potential applications in optical materials and advanced coatings. |
| Materials Science | Incorporation of the this compound moiety into larger molecular architectures. | Development of new organic semiconductors, liquid crystals, or photoresponsive materials, where the diphenylmethyl group can influence packing and electronic properties. |
| Medicinal Chemistry | Synthesis and biological evaluation of derivatives of this compound. | The thietane ring is a recognized pharmacophore, and the lipophilic diphenylmethyl group could enhance binding to specific biological targets. Exploration of its potential as an antiviral, anticancer, or anti-inflammatory agent is a viable research direction. nih.gov |
| Supramolecular Chemistry | Use of this compound as a building block for self-assembling systems. | The rigid structure and potential for non-covalent interactions (e.g., π-stacking of the phenyl rings) could be exploited to construct novel supramolecular cages, capsules, or networks with applications in sensing or guest encapsulation. mdpi.com |
Interdisciplinary Research Opportunities Involving Thietane Chemistry
The unique properties of the this compound moiety offer numerous opportunities for collaborative research across different scientific disciplines.
Chemical Biology: The development of this compound-based fluorescent probes could be a fruitful area of interdisciplinary research. The diphenylmethyl group can be chemically modified to incorporate fluorophores, while the thietane ring can be functionalized with reactive handles for bioconjugation. Such probes could be used to study biological processes in real-time.
Computational Chemistry: In silico studies can play a vital role in predicting the reactivity and properties of this compound and its derivatives. Collaboration between synthetic and computational chemists could accelerate the discovery of new reactions and the design of novel materials by providing insights into reaction mechanisms, conformational preferences, and electronic structures.
The table below outlines potential interdisciplinary research projects involving the this compound scaffold.
| Disciplines | Collaborative Research Project | Potential Impact |
| Organic Chemistry & Materials Science | Development of high-performance polymers from this compound for advanced optics. | Creation of new materials for lenses, optical fibers, and photonic devices with superior properties. |
| Medicinal Chemistry & Pharmacology | Design and synthesis of this compound derivatives as novel therapeutic agents. | Discovery of new drugs with improved efficacy and novel mechanisms of action for a range of diseases. |
| Supramolecular Chemistry & Nanoscience | Construction of self-assembled nanostructures using this compound as a key building block. | Fabrication of functional nanomaterials for applications in drug delivery, catalysis, and sensing. |
| Photochemistry & Chemical Biology | Synthesis of photoactivatable probes based on the this compound scaffold for imaging and studying biological systems. | Development of new tools for understanding complex biological processes at the molecular level. |
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-(Diphenylmethyl)thietane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives can be achieved via nucleophilic substitution or modular assembly. For example, sodium sulfide nonahydrate reacts with 1,3-diol precursors in ethylene glycol to form thietane rings with high yield (e.g., 3-methyl-3-phenylthietane synthesis in ). Introducing the diphenylmethyl group may involve alkylation of imidazolium salts, as demonstrated in the preparation of 1-((S)-4-tert-butyloxazolin-2-yl)-3-(diphenylmethyl)imidazolium bromide using brominated intermediates (). Key factors include solvent choice (e.g., DMSO for cyclization), temperature (50–80°C), and stoichiometric control to minimize steric hindrance from the bulky diphenylmethyl group .
Q. Which analytical techniques are critical for characterizing this compound and confirming its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying regiochemistry and stereochemistry. For instance, H NMR of 3-methyl-3-phenylthietane reveals distinct splitting patterns for cis/trans protons (δ 3.2–4.9 ppm) (). Elemental analysis and X-ray crystallography further validate molecular composition and crystal packing. Thermal gravimetric analysis (TGA) can assess stability, as thietanes often exhibit low melting points due to reduced ring strain compared to oxetanes ().
Advanced Research Questions
Q. How does the diphenylmethyl group influence the reactivity and catalytic applications of thietane derivatives?
- Methodological Answer : The diphenylmethyl group introduces steric bulk, which can modulate ligand properties in homogeneous catalysis. For example, diphenylmethyl-substituted imidazolium salts () act as precursors for N-heterocyclic carbene (NHC) ligands, enhancing enantioselectivity in asymmetric catalysis. Kinetic studies using P NMR or stopped-flow techniques can quantify steric effects on reaction rates. Computational modeling (DFT) further elucidates electronic contributions of the diphenylmethyl moiety to transition-state stabilization .
Q. What strategies address contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in pharmacological data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or substituent positioning. Structure-activity relationship (SAR) studies should systematically vary substituents on the thietane ring and diphenylmethyl group. For example, replacing the diphenylmethyl group with naphthalenyl or fluorenyl moieties () can alter lipophilicity and membrane permeability. Standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with controls for metabolic interference are critical .
Q. Can enantioselective synthesis of this compound be achieved, and what chiral catalysts are viable?
- Methodological Answer : Asymmetric synthesis is feasible using chiral auxiliaries or catalysts. For instance, oxazoline-imidazolium hybrids () can induce chirality during cyclization. Chiral phosphoric acids or DABCO derivatives () may facilitate [2+2] or [4+2] cycloadditions with enantiomeric excess (>90%). Polarimetric analysis and chiral HPLC (e.g., Chiralpak columns) validate enantiopurity, while X-ray diffraction confirms absolute configuration .
Q. What computational methods predict the pharmacokinetic properties of this compound-based drug candidates?
- Methodological Answer : Molecular docking (AutoDock, Glide) and molecular dynamics simulations (AMBER, GROMACS) model interactions with target proteins (e.g., enzymes or receptors). QSAR models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors predict absorption and bioavailability. ADMET predictors (e.g., SwissADME) assess metabolic stability, highlighting potential liabilities such as CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
